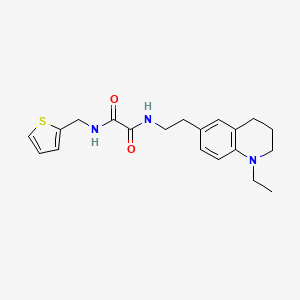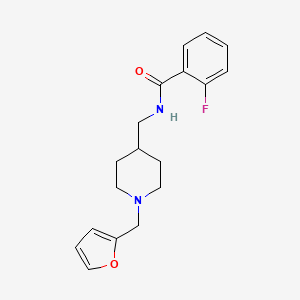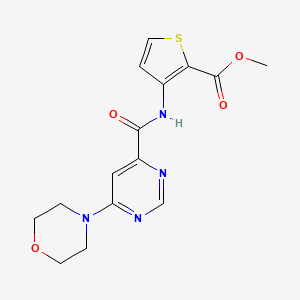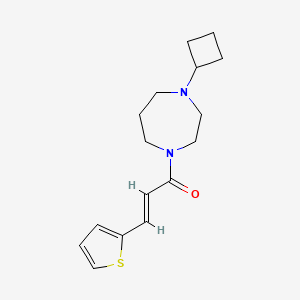![molecular formula C12H24ClNO B2397049 1-Oxaspiro[4.7]dodecan-2-ylmethanamine;hydrochloride CAS No. 2287273-59-8](/img/structure/B2397049.png)
1-Oxaspiro[4.7]dodecan-2-ylmethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Oxaspiro[4.7]dodecan-2-ylmethanamine;hydrochloride”, also known as spiro[4.7]decane-1,3-dioxolane-2-methylamine hydrochloride, is a synthetic organic compound with a molecular formula C₁₃H₂₆ClNO₂. It’s a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H23NO.ClH/c13-10-11-6-9-12(14-11)7-4-2-1-3-5-8-12;/h11H,1-10,13H2;1H . This code provides a detailed description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
This compound has a molecular weight of 233.78 . It’s a powder in physical form . It’s stored at a temperature of 4 degrees .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
1-Oxaspiro[4.7]dodecan-2-ylmethanamine;hydrochloride and its derivatives are subjects of interest in medicinal chemistry due to their unique spirocyclic structure, which is a core component in various bioactive compounds. These compounds have been synthesized and evaluated for their potential in treating various conditions, primarily focusing on their biological activities rather than direct applications of the specified chemical. The synthesis techniques and biological activities of related spirocyclic compounds provide insights into the broader applicability of such structures in drug development and medicinal chemistry.
Antihypertensive Agents : Compounds with structural similarities to this compound have been synthesized and screened for their antihypertensive properties. Notably, derivatives such as 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones and 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones have shown significant antihypertensive activity, suggesting their potential as alpha-adrenergic blockers (Caroon et al., 1981); (Clark et al., 1983).
Chronic Kidney Diseases : Derivatives based on 1-oxa-4,9-diazaspiro[5.5]undecane have been identified as highly potent soluble epoxide hydrolase (sEH) inhibitors, showing efficacy in treating chronic kidney diseases. This highlights the therapeutic potential of spirocyclic compounds in addressing renal conditions (Kato et al., 2014).
Synthetic Approaches : Various synthetic approaches to spiroaminals, including those resembling this compound, have been explored. These methodologies aim at creating compounds with significant biological activities, highlighting the chemical's role in the development of new pharmaceuticals (Sinibaldi & Canet, 2008).
Pain Treatment : Spirocyclic derivatives have also been investigated for their potential in pain treatment. For example, 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives were studied as dual µ-opioid receptor agonists and σ1 receptor antagonists, offering a novel approach to pain management (García et al., 2019).
Antibacterial Agents : Exploration of spirocyclic derivatives, including modifications of 1-oxaspiro compounds, has extended into antibacterial agents. This research aims to develop new antibiotics with efficacy against specific bacterial strains, demonstrating the versatility of spirocyclic structures in medicinal chemistry (Lukin et al., 2022).
Safety and Hazards
The compound has several hazard statements: H315, H319, H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Eigenschaften
IUPAC Name |
1-oxaspiro[4.7]dodecan-2-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO.ClH/c13-10-11-6-9-12(14-11)7-4-2-1-3-5-8-12;/h11H,1-10,13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGAQMAJHDCBAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CCC1)CCC(O2)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-2-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2396967.png)
![2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2396969.png)



![ethyl 4-oxo-3-phenyl-5-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2396976.png)

![N-(2,5-difluorophenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2396979.png)
![Methyl 2-[4-(1-aminocyclopropyl)phenyl]acetate;hydrochloride](/img/structure/B2396981.png)

![N-cyclohexyl-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2396984.png)
![2-[Bis(4-methylphenyl)methyl]benzotriazole](/img/structure/B2396985.png)

